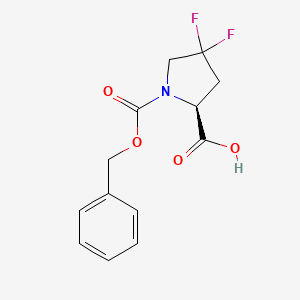

(2S)-1-benzyloxycarbonyl-4,4-difluoroproline

Description

(2S)-1-benzyloxycarbonyl-4,4-difluoroproline is a synthetic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a benzyloxycarbonyl group and two fluorine atoms attached to the proline ring

Properties

IUPAC Name |

(2S)-4,4-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO4/c14-13(15)6-10(11(17)18)16(8-13)12(19)20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXGOKDOIFGMDR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501174893 | |

| Record name | 1-(Phenylmethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72180-27-9 | |

| Record name | 1-(Phenylmethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72180-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection

(4R)-4-Hydroxyproline is preferred for its commercial availability and well-established derivatization protocols. Protection of the amine group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) precedes fluorination to prevent side reactions. For example, Boc-protected 4-hydroxyproline undergoes Grieco elimination to yield 3,4-dehydroproline, a versatile intermediate for subsequent difluorination.

Fluorination Strategies for 4,4-Difluoro Motif Installation

Sequential Deoxyfluorination Using DAST

Diethylaminosulfur trifluoride (DAST) has been widely employed for converting hydroxyl groups to fluorides. In the synthesis of 3,3-difluoroproline, DAST-mediated deoxyfluorination of 3-hydroxyprolinol derivatives achieved difluorination in yields up to 76%. Adapting this approach for 4,4-difluorination requires careful substrate design to avoid ring expansion or elimination byproducts. For instance, treatment of 4-ketoproline derivatives with DAST under anhydrous conditions yielded 4,4-difluoroproline, albeit with competing β-elimination pathways requiring optimized temperature control.

Electrophilic Fluorination with NfF/TBAT

Nonafluorobutanesulfonyl fluoride (NfF) paired with tetrabutylammonium triphenyldifluorosilicate (TBAT) enables direct bis-fluorination of dihydroxyproline intermediates. This method, demonstrated for 3,4-difluoroproline synthesis, produced the difluorinated product in 26% yield after HPLC purification. Applied to 4,4-difluorination, this strategy faces challenges due to the propensity of 4-hydroxyproline derivatives to form pyrrole byproducts under strong electrophilic conditions.

Protecting Group Management and Cbz Installation

Late-Stage Cbz Protection

Post-fluorination installation of the Cbz group minimizes interference during fluorination. For example, after difluorination of Boc-protected intermediates, acidic deprotection (e.g., HCl in dioxane) releases the free amine, which is subsequently treated with benzyl chloroformate to introduce the Cbz group. This approach achieved 81% yield for racemic Cbz-3,3-difluoroproline, suggesting applicability to the 4,4-difluoro analogue.

Early-Stage Cbz Protection

Early installation of the Cbz group necessitates fluorination conditions compatible with its stability. Studies on Fmoc-protected dihydroxyproline showed that DAST-mediated fluorination at 0°C preserved the Fmoc group, yielding 14% of the difluorinated product. Analogous conditions for Cbz-protected substrates could streamline synthesis but require validation against potential sulfonate or lactam byproducts.

Resolution of Racemates and Enantiomer Separation

Chiral Auxiliary-Assisted Crystallization

Racemic 4,4-difluoroproline derivatives are resolved using chiral resolving agents. D- and L-tyrosine hydrazide facilitated enantiomer separation of 3,3-difluoroproline with >99% enantiomeric excess (ee). Adapting this method for 4,4-difluoro analogues would involve co-crystallization trials to identify optimal resolving agents and solvent systems.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of ester derivatives offers an alternative route, though no direct examples exist for 4,4-difluoroproline. For 3,3-difluoroproline, Pseudomonas cepacia lipase achieved 48% ee in preliminary trials, highlighting the need for enzyme screening.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Relevance

Multigram synthesis of 3,3-difluoroproline via DAST deoxyfluorination demonstrated scalability to >10 g batches. For 4,4-difluoroproline, similar scalability is feasible if intermediates like 4-ketoproline are accessible via cost-effective routes. Industrial adoption hinges on reducing reliance on HPLC purification through improved reaction selectivity .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-benzyloxycarbonyl-4,4-difluoroproline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antiviral Agents

DFP has been investigated for its potential use in the development of novel anticancer and antiviral agents. The incorporation of fluorine atoms can enhance the biological activity and metabolic stability of proline derivatives. For instance, studies have shown that fluorinated prolines can modulate the activity of various enzymes and receptors involved in cancer progression and viral replication .

Case Study: Synthesis of Fluorinated Peptides

A notable application involves the synthesis of fluorinated peptides containing DFP, which have been shown to exhibit improved binding affinities for specific targets compared to their non-fluorinated counterparts. This modification can lead to enhanced therapeutic efficacy .

Protein Engineering

Stabilization of Protein Structures

DFP is utilized in protein engineering to study the effects of proline isomerization on protein folding and stability. Proline residues are known to play a critical role in determining the conformation of proteins. By substituting natural prolines with DFP, researchers can investigate how these modifications influence protein dynamics and stability .

Case Study: β2-Microglobulin Misfolding

In a study examining β2-microglobulin (β2m), researchers replaced specific proline residues with DFP to analyze its impact on cis-trans isomerization rates. The findings indicated that DFP could stabilize certain conformations, thus preventing misfolding and aggregation associated with amyloid diseases .

NMR Spectroscopy

Conformational Probes

DFP serves as a unique probe in NMR spectroscopy due to its distinct chemical shifts associated with the fluorine atoms. This property allows for detailed studies of conformational dynamics in peptides and proteins. The incorporation of DFP into model compounds enables researchers to monitor changes in conformation during folding processes or ligand binding events .

Case Study: Model Compounds

Research has demonstrated that model compounds containing DFP exhibit significant differences in NMR spectra compared to their non-fluorinated analogs. These differences provide insights into the conformational preferences and dynamics influenced by the presence of fluorine .

Organocatalysis

Catalytic Applications

Fluorinated prolines, including DFP, have been explored as organocatalysts in various chemical reactions. Their unique electronic properties can enhance catalytic efficiency and selectivity in asymmetric synthesis processes .

Summary Table: Applications of (2S)-1-Benzyloxycarbonyl-4,4-difluoroproline

Mechanism of Action

The mechanism of action of (2S)-1-benzyloxycarbonyl-4,4-difluoroproline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the fluorine atoms can enhance the compound’s stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

(2S)-1-benzyloxycarbonyl-4-fluoroproline: Similar structure but with only one fluorine atom.

(2S)-1-benzyloxycarbonyl-proline: Lacks fluorine atoms, making it less reactive.

(2S)-4,4-difluoroproline: Lacks the benzyloxycarbonyl group, affecting its stability and reactivity.

Uniqueness

(2S)-1-benzyloxycarbonyl-4,4-difluoroproline is unique due to the combination of the benzyloxycarbonyl protective group and the two fluorine atoms, which confer enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Biological Activity

(2S)-1-Benzyloxycarbonyl-4,4-difluoroproline is a fluorinated derivative of proline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in drug development, particularly in the context of enzyme inhibition and as a building block for peptide synthesis.

Chemical Structure and Properties

The chemical structure of this compound includes a benzyloxycarbonyl group, which enhances its stability and solubility. The difluoroproline moiety introduces unique electronic properties that can influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₂N₁O₃ |

| Molecular Weight | 273.25 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes. Its structural similarity to proline allows it to mimic natural substrates, thereby interfering with enzyme activity. For instance, it has been shown to inhibit certain proteases, which are critical in various biological processes including protein degradation and cell signaling.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The following table summarizes findings from key studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation | |

| MCF-7 | 20 | Inhibition of cell cycle progression |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both bacterial and fungal strains. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Case Studies

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the effects of this compound on human breast cancer cells. The compound was administered in varying concentrations, revealing a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at concentrations below 50 µM, suggesting its potential as an alternative treatment for infections resistant to conventional therapies.

Q & A

Q. What are the recommended synthetic routes for (2S)-1-benzyloxycarbonyl-4,4-difluoroproline, and how do stereochemical purity and fluorination efficiency vary across methods?

- Methodological Answer: The synthesis typically involves proline derivatives modified via fluorination at the 4,4-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Benzyloxycarbonyl (Cbz) protection is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). Key challenges include maintaining stereochemical integrity during fluorination, which requires low-temperature conditions (-78°C) and anhydrous solvents. Post-synthesis, chiral HPLC or polarimetry is recommended to confirm enantiomeric purity .

Q. How can researchers validate the structural conformation of this compound?

- Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemical and conformational details. For example, biphenyl derivatives in and employed single-crystal X-ray diffraction to confirm dihedral angles and fluorine substitution patterns . Complementary techniques include NMR (¹⁹F and ¹H for fluorination and backbone conformation) and IR spectroscopy to verify Cbz protection.

Q. What analytical techniques are critical for assessing fluorination efficiency in proline derivatives?

- Methodological Answer: ¹⁹F NMR is indispensable for quantifying fluorination yield and identifying byproducts (e.g., monofluorinated intermediates). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while 2D NMR (COSY, NOESY) maps spatial interactions between fluorine atoms and adjacent substituents. For example, in , crystallographic data were cross-validated with NMR to resolve fluorine-induced ring puckering .

Advanced Research Questions

Q. How does the 4,4-difluorination of proline impact its conformational rigidity and bioactivity in peptide-based drug design?

- Methodological Answer: Fluorination restricts pyrrolidine ring puckering, favoring the Cγ-endo conformation, which enhances peptide stability against enzymatic degradation. Computational methods (e.g., DFT or MD simulations) can model steric and electronic effects. For instance, in , hybrid receptor-response models combined wet-lab data (e.g., agonist profiles) with computational metrics to predict fluoroproline’s impact on receptor binding . Experimental validation via circular dichroism (CD) or isothermal titration calorimetry (ITC) is advised to correlate conformation with bioactivity.

Q. How should researchers address contradictions in fluoroproline derivative data across studies (e.g., conflicting bioactivity or stability results)?

**

- Methodological Answer: Systematic meta-analysis, as in , is critical. For example, discrepancies in receptor-binding data may arise from methodological differences (e.g., heterologous expression systems vs. computational models). Researchers should:

- Compare fluorination protocols (e.g., DAST vs. SF₄).

- Standardize assay conditions (pH, temperature).

- Use multivariate statistical tools (e.g., PCA) to isolate variables.

Contradictions in crystallographic data (e.g., vs. 10) may reflect solvent or crystallization agent effects, requiring iterative refinement .

Q. What strategies optimize multi-step synthesis of this compound for scalable production while retaining enantiomeric excess?

- Methodological Answer: Employ flow chemistry for fluorination steps to enhance reproducibility and reduce side reactions. For example, used microfluidic reactors to control exothermic fluorination. Post-Cbz protection, column chromatography with chiral stationary phases (e.g., amylose-based) ensures high enantiomeric excess (>98%). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .

Q. How can computational modeling predict the metabolic stability of fluoroproline-containing peptides?

- Methodological Answer: Combine QSAR (quantitative structure-activity relationship) models with in silico metabolic simulations (e.g., CYP450 enzyme docking). highlights hybrid approaches where receptor-response profiles from wet-lab data (e.g., Saito et al.’s agonist screens) inform predictive algorithms. Validate models with in vitro liver microsome assays and LC-MS/MS metabolite profiling .

Data Analysis & Interpretation

Q. What metrics are essential for evaluating the success of fluoroproline incorporation into peptide scaffolds?

- Methodological Answer:

- Stereochemical fidelity: Chiral HPLC retention times vs. standards.

- Conformational stability: ΔG calculations from CD thermal denaturation curves.

- Bioactivity: IC₅₀ or Ki values from competitive binding assays.

Cross-reference with crystallographic data (e.g., ’s CCDC 2238883) to correlate structure with function .

Q. How can researchers reconcile divergent results between in silico predictions and experimental data for fluoroproline derivatives?

- Methodological Answer: Iterative refinement is key. For example, ’s multidimensional metric approach identified discrepancies arising from receptor diversity (e.g., single vs. multiple receptors in agonist screens). Adjust computational parameters (e.g., force fields for fluorine atoms) and validate with orthogonal assays (SPR, ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.